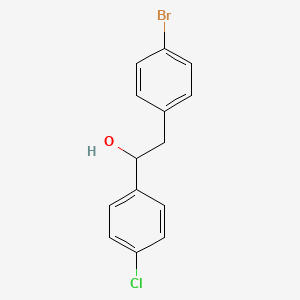

2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol

Description

2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol is a di-substituted ethanol derivative featuring a bromophenyl group at the β-carbon and a chlorophenyl group at the α-carbon. This structure combines halogenated aromatic rings, which are known to enhance lipophilicity and influence biological activity .

Properties

IUPAC Name |

2-(4-bromophenyl)-1-(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClO/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8,14,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDQKJKPEJJKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C2=CC=C(C=C2)Cl)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction Approach

One of the most common and effective methods to prepare such secondary alcohols is via the Grignard reaction , where a 4-bromophenylmagnesium bromide or similar organometallic reagent is reacted with a 4-chlorobenzaldehyde or ketone.

-

- Preparation of 4-bromophenylmagnesium bromide by reacting 4-bromobromobenzene with magnesium turnings in anhydrous ether or THF.

- Addition of this Grignard reagent to 4-chlorobenzaldehyde under inert atmosphere at low temperature (0°C to room temperature).

- The reaction mixture is stirred for several hours to ensure complete conversion.

- Quenching the reaction with aqueous acid (e.g., NH4Cl solution) to protonate the alkoxide intermediate, yielding the secondary alcohol.

-

- Temperature: 0°C to 25°C

- Solvent: Anhydrous diethyl ether or THF

- Reaction time: 2 to 6 hours

-

- Extraction with organic solvents such as dichloromethane or ethyl acetate

- Washing with water and brine

- Drying over anhydrous magnesium sulfate

- Concentration and purification by silica gel column chromatography using hexane/ethyl acetate mixtures

This method provides high yields and purity of the secondary alcohol product.

Reduction of 1-(4-Bromophenyl)-1-(4-chlorophenyl)ethanone

Another route involves the reduction of the corresponding ketone intermediate, 1-(4-bromophenyl)-1-(4-chlorophenyl)ethanone , using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

-

- Dissolving the ketone in a suitable solvent like methanol or ethanol.

- Adding NaBH4 slowly at 0°C to room temperature.

- Stirring the reaction mixture for 1 to 4 hours.

- Quenching with water or dilute acid.

- Extracting the product with organic solvents.

- Purification by recrystallization or chromatography.

-

- Mild reaction conditions

- High selectivity for reduction of ketone to secondary alcohol

-

- LiAlH4 requires strictly anhydrous conditions and is more reactive.

- NaBH4 is preferred for its ease of handling and safety.

Hydrolysis of Alkoxy Derivatives

According to patent literature on related compounds, hydrolysis of alkoxy intermediates under acidic conditions can be used to obtain the target ethan-1-ol compound.

-

- Acid: 10% hydrochloric acid preferred

- Solvent: Water or mixture of water and organic solvents (methanol, ethanol, dichloromethane)

- Temperature: Room temperature to 40°C

- Time: 3 to 10 hours

-

- The alkoxy derivative is stirred with aqueous acid.

- The reaction mixture is extracted with organic solvents.

- Organic layer is washed, dried, and concentrated.

- Purification by column chromatography yields the secondary alcohol with high purity.

This method is particularly useful when the alkoxy intermediate is synthesized via a Horner-Wadsworth-Emmons reaction or other olefination methods.

Representative Data Table of Preparation Conditions

| Method | Starting Materials | Reaction Conditions | Solvent(s) | Purification Method | Yield & Purity |

|---|---|---|---|---|---|

| Grignard Addition | 4-Bromophenylmagnesium bromide + 4-chlorobenzaldehyde | 0–25°C, 2–6 h | Anhydrous ether or THF | Extraction, silica gel chromatography | High yield (>80%), purity >95% |

| Reduction of Ketone | 1-(4-Bromophenyl)-1-(4-chlorophenyl)ethanone + NaBH4 | 0–25°C, 1–4 h | Methanol or ethanol | Recrystallization or chromatography | High yield (>85%), purity >95% |

| Acidic Hydrolysis of Alkoxy Derivative | Alkoxy p-chlorobenzyl phosphonate derivative | 20–40°C, 3–10 h, 10% HCl | Water/organic solvent mix | Extraction, silica gel chromatography | Moderate to high yield, purity >90% |

Research Findings and Notes

- The Grignard reaction remains the most straightforward and widely employed method due to its high efficiency and selectivity for secondary alcohols bearing aromatic substituents.

- Reduction methods using NaBH4 provide a safer and milder alternative to LiAlH4, especially for sensitive substrates.

- Hydrolysis of alkoxy intermediates is a valuable step in multi-step syntheses involving phosphonate intermediates, as described in patent US9227900B2, which emphasizes mild acidic conditions and solvent systems to optimize yield and purity.

- Purification by silica gel chromatography using non-polar to moderately polar eluents (hexane/dichloromethane or hexane/ethyl acetate) is effective in isolating the pure alcohol product.

- The use of water-organic solvent mixtures during hydrolysis and extraction improves phase separation and product recovery.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethanone.

Reduction: Formation of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mono-Halogenated Ethanol Derivatives

1-(4-Bromophenyl)ethan-1-ol (CAS 42490-65-3)

- Structure : Single 4-bromophenyl group at the α-carbon.

- Properties : Molecular weight 215.07 g/mol; density ~1.654 g/cm³; predicted boiling point 434.7°C .

- Applications : Used as a precursor in polymer-supported catalysts and heterocyclic syntheses .

1-(4-Chlorophenyl)ethan-1-ol

- Structure : Single 4-chlorophenyl group at the α-carbon.

- Properties : Lower molecular weight (170.61 g/mol) compared to brominated analogs due to chlorine’s smaller atomic mass.

- Reactivity: Oxidized to 4-chloroacetophenone, as confirmed by NMR studies .

Comparison :

- The dual halogenation in the target compound increases molecular weight (theoretical ~329.6 g/mol) and lipophilicity compared to mono-halogenated analogs. Bromine’s higher electronegativity and larger atomic radius may enhance steric effects and π-π stacking interactions in biological targets .

Di-Halogenated Compounds with Heterocyclic Moieties

5-(4-Bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione (CAS 1105190-16-6)

- Structure : Imidazole-thione core with 4-bromo and 4-chlorophenyl substituents.

- Applications : Investigated for antimicrobial and enzyme inhibition due to the thione group’s nucleophilic character .

2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol (P789-0439)

Comparison :

- However, this also limits its ability to engage in specific receptor interactions .

Substituted Quinolineaminoethanols

(R/S)-1-(2,8-bis(trifluoromethyl)quinolin-4-yl)-2-((4-chlorophenethyl)amino)ethan-1-ol (4g/4h)

Comparison :

Data Tables

Table 1: Physical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol | ~329.6 | N/A | 4-BrPh, 4-ClPh |

| 1-(4-Bromophenyl)ethan-1-ol | 215.07 | N/A | 4-BrPh |

| Quinolineaminoethanol 4g | 453.33 | 162 | CF₃, 4-ClPh |

| 5-(4-Bromophenyl)-1-(4-chlorophenyl)imidazole-2-thione | 367.67 | N/A | Imidazole-thione, 4-BrPh, 4-ClPh |

Biological Activity

2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound, focusing on its anticancer, antibacterial, and antioxidant activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

- Mechanism of Action : The compound induces apoptosis in cancer cells through both extrinsic and intrinsic pathways. It triggers mitochondrial membrane depolarization and activates caspases, which are crucial for the apoptotic process. For instance, at concentrations of 5 µg/mL and above, it significantly increased late apoptotic cell percentages and reduced cell viability dramatically from 91.29% to 26.26% .

- Case Study : In a study assessing its effects on cervical HeLa cells, the compound showed an IC50 value ranging from 0.89 to 9.63 µg/mL depending on the concentration used. The highest activity was observed at 10 µg/mL, where the percentage of late apoptotic cells reached approximately 50% .

| Concentration (µg/mL) | % Late Apoptotic Cells | % Dead Cells | Cell Viability (%) |

|---|---|---|---|

| 5 | 33.92 ± 3.05 | 18.28 ± 1.80 | 26.26 ± 4.03 |

| 10 | 49.90 ± 2.07 | 22.16 ± 2.04 | - |

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated, showing moderate activity against several bacterial strains.

- Minimum Inhibitory Concentration (MIC) : The MIC values for various strains were found to be greater than 500 µg/mL, indicating that while there is some antibacterial effect, it may not be strong enough for therapeutic applications without further modifications to enhance potency .

Antioxidant Activity

The compound has demonstrated antioxidant activity in vitro, which is crucial for mitigating oxidative stress-related damage in cells.

- DPPH and ABTS Radical Scavenging : In studies measuring the ability to scavenge DPPH and ABTS radicals, the compound showed dose-dependent activity, suggesting potential use as an antioxidant agent .

Selectivity and Toxicity

In addition to its biological activities, selectivity studies have been conducted to evaluate the toxicity of the compound against human lung fibroblast cell lines. The results indicated that while the compound exhibits significant biological activity, it also maintains a favorable safety profile at certain concentrations .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between this compound and various biological targets involved in cancer progression and bacterial resistance mechanisms. These studies suggest that structural modifications could enhance its binding affinity and overall efficacy against targeted pathways .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using halogenated aromatic precursors (e.g., 4-bromotoluene) and Lewis acid catalysts (e.g., AlCl₃). Optimization of solvent polarity, temperature (typically 0–25°C), and stoichiometry is critical to avoid side reactions like over-halogenation. Post-reduction steps (e.g., NaBH₄) may be required to convert ketone intermediates to the alcohol .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography with gradients of ethyl acetate/hexane.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Expect signals for the benzylic alcohol proton (δ ~4.5–5.0 ppm, split due to coupling with adjacent CH₂) and aromatic protons (δ ~7.2–7.8 ppm, integrating for 8H from two substituted phenyl groups).

- ¹³C NMR : Identify the alcohol-bearing carbon (δ ~70–75 ppm) and aromatic carbons (δ ~120–140 ppm).

- IR : Confirm the -OH stretch (~3200–3600 cm⁻¹) and C-Br/C-Cl stretches (~550–750 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Data :

| Solvent | Solubility (mg/mL) | Stability (25°C, 24h) |

|---|---|---|

| DMSO | >50 | Stable (≤5% degradation) |

| Ethanol | ~30 | Stable |

| Water | <1 | Hydrolyzes (pH < 3 or >10) |

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and intermolecular interactions. Refine data with SHELXL, which handles twinning and high-resolution datasets effectively. For example, discrepancies in dihedral angles between phenyl rings (predicted vs. observed) can be resolved by refining hydrogen-bonding networks (e.g., O-H···π interactions) .

- Case Study : A 2024 study found that computational models underestimated the torsional strain between the bromophenyl and chlorophenyl groups by ~5°, which was corrected via SHELXL refinement .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

- Approach :

- Halogen Substitution : Replace Br/Cl with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets.

- Derivatization : Convert the alcohol to a ketone or ester to improve membrane permeability.

- SAR Table :

| Derivative | IC₅₀ (µM) vs. Target Enzyme | LogP |

|---|---|---|

| Parent | 12.3 ± 1.2 | 3.8 |

| -CF₃ analog | 5.7 ± 0.8 | 4.5 |

| Ketone | 8.9 ± 1.1 | 4.1 |

- Biological Validation : Use enzyme inhibition assays (e.g., fluorescence polarization) and molecular docking (AutoDock Vina) .

Q. How do hydrogen-bonding patterns in the crystal lattice influence its physicochemical properties?

- Analysis : Graph set analysis (e.g., Etter’s formalism) reveals chains (C(4)) or rings (R₂²(8)) formed by O-H···O/N interactions. These patterns correlate with melting point (mp) and solubility:

| H-Bond Pattern | mp (°C) | Aqueous Solubility (µg/mL) |

|---|---|---|

| C(4) chains | 120–125 | <1 |

| R₂²(8) rings | 110–115 | ~5 |

- Implications : Stronger H-bonding networks increase mp but reduce solubility, impacting formulation strategies .

Q. What experimental and computational methods validate interactions with biological targets (e.g., antifungal activity)?

- Protocol :

In Vitro Assays : Broth microdilution (CLSI M27) against Candida albicans (MIC = 16 µg/mL) .

Molecular Dynamics (MD) : Simulate binding to fungal CYP51 (lanosterol demethylase) over 100 ns; quantify binding free energy (ΔG ~ –35 kcal/mol).

Data Cross-Validation : Compare MD results with mutagenesis studies (e.g., Ala-scanning of CYP51 active site) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.